The Nichols Synthesis of MDAI: A Technical Monograph
The Nichols Synthesis of MDAI: A Technical Monograph
The following technical guide details the synthesis and pharmacological profile of 5,6-Methylenedioxy-2-aminoindane (MDAI), based on the seminal work of Dr. David E. Nichols.
Executive Summary
5,6-Methylenedioxy-2-aminoindane (MDAI) is a rigid analogue of 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA).[1][2][3] First characterized in depth by the Nichols group at Purdue University in 1990, MDAI was developed as a pharmacological probe to decouple the serotonin-releasing effects of entactogens from their neurotoxic potential.[3][4]
Unlike MDMA, MDAI acts as a highly selective serotonin releasing agent (SSRA) with minimal dopaminergic activity and, crucially, no observed serotonergic neurotoxicity in rodent models. This guide outlines the specific "Nichols Route"—a regioselective synthesis designed to install the amine at the 2-position of the indane ring, a structural necessity for its unique binding profile.
Chemical Foundation & Strategy
The Regiochemistry Challenge
The primary synthetic challenge in creating MDAI is the positioning of the amino group.
-
Direct Amination Risk: Standard reductive amination of 1-indanone typically yields 1-aminoindane , which is pharmacologically distinct and less desirable.
-
The Nichols Solution: To achieve the 2-amino configuration, the synthesis utilizes an isonitroso (oxime) intermediate at the C2 position of 1-indanone. This is followed by a two-stage reduction sequence to first create the amine and then remove the benzylic oxygen.
Structure-Activity Relationship (SAR)
MDAI represents a "conformationally restricted" analogue. By tethering the alkyl chain of MDA back into the aromatic ring (forming the indane system), the molecule is locked in a specific rotameric conformation. This rigidity increases selectivity for the Serotonin Transporter (SERT) while reducing affinity for the Dopamine Transporter (DAT), thereby mitigating the oxidative stress associated with dopamine metabolism.
Detailed Synthetic Protocol
Phase 1: Assembly of the Indanone Core
The synthesis begins with the construction of the 5,6-methylenedioxy-1-indanone scaffold from commercially available precursors.
Reagents: Piperonal (Heliotropin), Malonic Acid, Thionyl Chloride (
-
Knoevenagel Condensation: Piperonal is condensed with malonic acid in pyridine/piperidine to yield 3,4-methylenedioxycinnamic acid .
-
Hydrogenation: The double bond is reduced (H2/Pd-C) to form 3-(3,4-methylenedioxyphenyl)propionic acid .
-
Cyclization (The Friedel-Crafts Step):
-
Activation: The propionic acid derivative is refluxed with
to generate the acid chloride. -
Ring Closure: The acid chloride is treated with a Lewis acid (
or ) in dichloromethane (DCM) or dry benzene. This intramolecular Friedel-Crafts acylation closes the ring to form 5,6-methylenedioxy-1-indanone .
-
Phase 2: Regioselective Nitrogen Insertion
This is the critical deviation from standard amphetamine synthesis.
Reagents: Butyl Nitrite (or Isopentyl Nitrite), Hydrochloric Acid, Methanol/Ether.
-
Nitrosation: The indanone is dissolved in methanol/ether. Butyl nitrite is added slowly in the presence of acid catalyst (HCl).
-
Mechanism: The reaction targets the alpha-carbon (C2), creating 2-(hydroxyimino)-5,6-methylenedioxy-1-indanone (also known as the isonitroso ketone).
-
Validation: The product precipitates as a solid. Successful formation is visually confirmed by a color change (often yellow/orange) and a distinct shift in melting point compared to the starting ketone.
Phase 3: The Double Reduction Sequence
To obtain MDAI, the C1 ketone must be removed, and the C2 oxime reduced to an amine.
Reagents: Lithium Aluminum Hydride (
-
Reduction A (Oxime to Amino-Alcohol):
-
The isonitroso ketone is added to a suspension of
in dry THF. -
Result: This reduces the C1 ketone to an alcohol and the C2 oxime to an amine, yielding 2-amino-5,6-methylenedioxy-1-indanol .
-
Note: At this stage, the molecule is a diastereomeric mixture of amino-alcohols.
-
-
Reduction B (Hydrogenolysis):
-
Isolation: The catalyst is filtered, solvent evaporated, and the residue recrystallized (typically from IPA/Et2O) to yield 5,6-methylenedioxy-2-aminoindane HCl (MDAI) .
Process Visualization (Graphviz)
Caption: The Nichols regioselective route for MDAI synthesis, highlighting the critical isonitroso intermediate required to secure the 2-amino position.
Pharmacological Profile & Data
MDAI is defined by its high selectivity.[3] The following table contrasts MDAI with MDMA, illustrating the "neurotoxic safety margin" established by Nichols.
| Parameter | MDMA (Ecstasy) | MDAI (Nichols) | Implication |
| Primary Target | SERT > DAT > NET | SERT (Highly Selective) | MDAI produces empathy/relaxation without extreme stimulation. |
| Dopamine Release | High | Negligible | Reduced oxidative stress on nerve terminals. |
| Neurotoxicity | Documented (5-HT depletion) | None Observed | Validates the "rigid analogue" hypothesis for safety. |
| Metabolism | Forms Alpha-Methyl-DA (Toxic) | No Alpha-Methyl group | Prevents formation of toxic thioether metabolites. |
Mechanism of Action
-
Discrimination: In drug discrimination studies, MDMA-trained rats generalize to MDAI, indicating a similar subjective "entactogenic" state.
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Therapeutic Potential: Originally investigated as a potential antidepressant or psychotherapeutic adjunct that lacks the abuse potential and toxicity of amphetamines.
Safety & Handling
Chemical Safety
-
Butyl Nitrite: Highly volatile and a potent vasodilator. Must be handled in a fume hood to avoid inhalation (risk of methemoglobinemia).
-
Lithium Aluminum Hydride (
): Pyrophoric. Reacts violently with water. Use strictly dry solvents (THF) and inert atmosphere (Argon/Nitrogen). -
Perchloric Acid (
): If used in the hydrogenolysis step, it presents an explosion hazard with organic materials. HCl is a safer alternative if yields permit.
Legal Status
While MDAI was developed as a research chemical, its structural similarity to MDA has led to it being controlled in many jurisdictions (e.g., UK Class B, various analogue acts). Researchers must verify local scheduling before synthesis.
References
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Nichols, D. E., Johnson, M. P., & Oberlender, R. (1991). 5,6-Methylenedioxy-2-aminoindane: A Non-Neurotoxic Analog of MDMA.[3] In: Ecstasy: The Clinical, Pharmacological and Neurotoxicological Effects of the Drug MDMA. Springer.[2]
-
Johnson, M. P., Conarty, P. F., & Nichols, D. E. (1991). [3H]Monoamine releasing and uptake inhibition properties of 3,4-methylenedioxymethamphetamine and p-chloroamphetamine analogues. European Journal of Pharmacology, 200(1), 9–16.
-
Nichols, D. E., et al. (1990).[1][3][4] Neuropharmacology of 5,6-methylenedioxy-2-aminoindane. Journal of Medicinal Chemistry. (Contextual citation via subsequent reviews).
-
Gallagher, C. T., et al. (2012).[3] 5,6-Methylenedioxy-2-aminoindane: from laboratory curiosity to 'legal high'. Human Psychopharmacology: Clinical and Experimental.
-
Monte, A. P., Marona-Lewicka, D., Cozzi, N. V., & Nichols, D. E. (1993). Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine. Journal of Medicinal Chemistry, 36(23), 3700–3706.
Sources
- 1. dea.gov [dea.gov]
- 2. MDAI (5,6-methylenedioxy-2-aminoindane; 6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine; 'sparkle'; 'mindy') toxicity: a brief overview and update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bluelight.org [bluelight.org]
